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molecular formula C17H27BrO B8668014 1-bromo-3,5-ditert-butyl-2-propoxybenzene

1-bromo-3,5-ditert-butyl-2-propoxybenzene

Cat. No. B8668014
M. Wt: 327.3 g/mol
InChI Key: OFCBSPVMPWHSKK-UHFFFAOYSA-N
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Patent
US07348359B2

Procedure details

1-Bromo-3,5-di-tert-butyl-2-propoxy-benzene (6.55 g, 20 mmol) was dissolved in anhydrous 1,2-dimethoxy-ethane (125 mL under a nitrogen atmosphere. The solution was cooled to −75° C. and t-butyl lithium (30 mL, 50 mmol, 1.7M in pentane) was added dropwise over 20 min at −73° C. to −68° C. The reaction was stirred at −74° C. for 1 h and then treated with trimethyl borate (11.4 mL, 100 mmol). The reaction was kept cold for 1 h and then the bath was removed and the reaction allowed to warm to room temperature over 24 h. It was treated with 1N hydrochloric acid (70 mL) and stirred for 30 min. The reaction was then diluted with water (150 mL) and extracted with ethyl acetate (300 mL, 2×150 mL). The combined organic portions were washed with bicarbonate solution (150 mL), water (150 mL), brine (2×150 mL), dried (Na2SO4), filtered and evaporated in vacuo to provide 6.33 g of a yellow semi-solid. The material was purified by flash chromotography (eluet:(9:1)hexane:ethyl acetate and (3:1) hexane:ethyl acetate) to provide 3.34 g (57%) of a white solid. 1H NMR (250 MHz, CDCl3): δ 7.67 (d, 1H, J=2.6), 7.49 (d, 1H, J=2.6), 5.91 (m, 1H), 3.82 (t, 2H, J=7.1), 1.89 (m, 2H), 1.42 (s, 9H), 1.33 (s, 9H), 2.63 (t, 3H, J=7.4). MS [EI+] 293 (M+H)+ [EI−] 291 (M−H)+.
Quantity
6.55 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Quantity
30 mL
Type
reactant
Reaction Step Two
Quantity
11.4 mL
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
Br[C:2]1[CH:7]=[C:6]([C:8]([CH3:11])([CH3:10])[CH3:9])[CH:5]=[C:4]([C:12]([CH3:15])([CH3:14])[CH3:13])[C:3]=1[O:16][CH2:17][CH2:18][CH3:19].C([Li])(C)(C)C.[B:25](OC)([O:28]C)[O:26]C>COCCOC>[CH2:17]([O:16][C:3]1[C:4]([C:12]([CH3:15])([CH3:14])[CH3:13])=[CH:5][C:6]([C:8]([CH3:11])([CH3:10])[CH3:9])=[CH:7][C:2]=1[B:25]([OH:28])[OH:26])[CH2:18][CH3:19]

Inputs

Step One
Name
Quantity
6.55 g
Type
reactant
Smiles
BrC1=C(C(=CC(=C1)C(C)(C)C)C(C)(C)C)OCCC
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
COCCOC
Step Two
Name
Quantity
30 mL
Type
reactant
Smiles
C(C)(C)(C)[Li]
Step Three
Name
Quantity
11.4 mL
Type
reactant
Smiles
B(OC)(OC)OC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
-75 °C
Stirring
Type
CUSTOM
Details
The reaction was stirred at −74° C. for 1 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

WAIT
Type
WAIT
Details
The reaction was kept cold for 1 h
Duration
1 h
CUSTOM
Type
CUSTOM
Details
the bath was removed
TEMPERATURE
Type
TEMPERATURE
Details
to warm to room temperature over 24 h
Duration
24 h
ADDITION
Type
ADDITION
Details
It was treated with 1N hydrochloric acid (70 mL)
STIRRING
Type
STIRRING
Details
stirred for 30 min
Duration
30 min
ADDITION
Type
ADDITION
Details
The reaction was then diluted with water (150 mL)
EXTRACTION
Type
EXTRACTION
Details
extracted with ethyl acetate (300 mL, 2×150 mL)
WASH
Type
WASH
Details
The combined organic portions were washed with bicarbonate solution (150 mL), water (150 mL), brine (2×150 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
C(CC)OC1=C(C=C(C=C1C(C)(C)C)C(C)(C)C)B(O)O
Measurements
Type Value Analysis
AMOUNT: MASS 6.33 g
YIELD: CALCULATEDPERCENTYIELD 108.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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